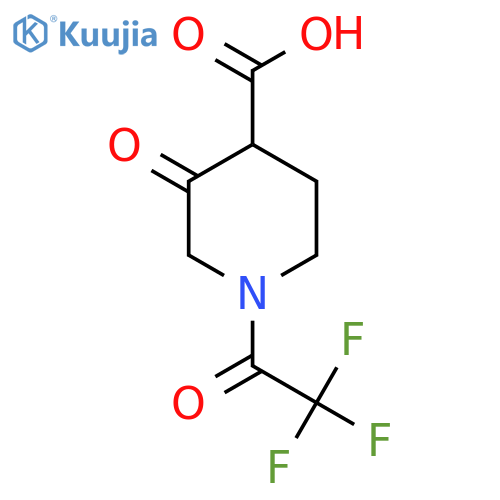

Cas no 2680717-00-2 (3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)

3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28276567

- 2680717-00-2

- 3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

- 3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

-

- インチ: 1S/C8H8F3NO4/c9-8(10,11)7(16)12-2-1-4(6(14)15)5(13)3-12/h4H,1-3H2,(H,14,15)

- InChIKey: HCONCWRJMHWEPZ-UHFFFAOYSA-N

- ほほえんだ: FC(C(N1CC(C(C(=O)O)CC1)=O)=O)(F)F

計算された属性

- せいみつぶんしりょう: 239.04054222g/mol

- どういたいしつりょう: 239.04054222g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 74.7Ų

3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28276567-2.5g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28276567-0.05g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28276567-5.0g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28276567-0.5g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28276567-5g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 5g |

$1572.0 | 2023-09-09 | ||

| Enamine | EN300-28276567-0.1g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28276567-0.25g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28276567-1.0g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28276567-10.0g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28276567-10g |

3-oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |

2680717-00-2 | 10g |

$2331.0 | 2023-09-09 |

3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid 関連文献

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acidに関する追加情報

3-Oxo-1-(2,2,2-Trifluoroacetyl)Piperidine-4-Carboxylic Acid: A Comprehensive Overview

The compound 3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid (CAS No. 2680717-00-2) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a piperidine ring system, a trifluoroacetyl group, and a carboxylic acid moiety. The piperidine ring serves as the central framework of the molecule, while the trifluoroacetyl group introduces fluorine atoms, which are known to enhance both chemical stability and bioactivity. The carboxylic acid group further contributes to the molecule's versatility in chemical reactions and biological interactions.

Recent studies have highlighted the potential of this compound in drug design and development. Its structure allows for a wide range of applications in medicinal chemistry, particularly in the creation of bioactive molecules with improved pharmacokinetic properties. The presence of the trifluoroacetyl group has been shown to enhance lipophilicity and improve the molecule's ability to cross biological membranes, making it an attractive candidate for drug delivery systems. Furthermore, the carboxylic acid group can be readily modified through esterification or amidation reactions, enabling the synthesis of derivatives with tailored biological activities.

One of the most notable advancements in the study of 3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves its role in enzyme inhibition. Researchers have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in metabolic pathways. For instance, its ability to inhibit histone deacetylases (HDACs) has been explored in the context of cancer therapy. The trifluoroacetyl group plays a critical role in this activity by stabilizing key intermediates during enzymatic catalysis.

In addition to its enzymatic applications, this compound has also been investigated for its potential as a building block in natural product synthesis. Its structural complexity makes it an ideal candidate for constructing biologically active molecules with intricate architectures. Recent research has focused on its use as a precursor for synthesizing alkaloids and other natural product analogs. The piperidine ring provides a rigid framework that can be further functionalized to mimic the structures of naturally occurring compounds.

The synthesis of 3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Key steps include the formation of the piperidine ring through cyclization reactions and the subsequent introduction of the trifluoroacetyl group via acylation. These steps require precise control over reaction conditions to ensure high yields and product purity.

From an environmental standpoint, this compound's stability and biodegradability have been assessed under various conditions. Studies indicate that it exhibits moderate persistence in aqueous environments but can be effectively degraded under specific microbial conditions. This information is crucial for understanding its environmental impact and ensuring safe handling practices during industrial applications.

In conclusion, 3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid (CAS No. 2680717-00-2) represents a versatile molecule with significant potential in both academic research and industrial applications. Its unique combination of functional groups makes it an invaluable tool in drug discovery and organic synthesis. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry and pharmacology.

2680717-00-2 (3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid) 関連製品

- 1250600-09-9(3-amino-1-(2-methylsulfonylethyl)pyridin-2-one)

- 863452-78-2(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-(2-fluorophenyl)acetamide)

- 1089330-66-4(4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)

- 1375974-63-2(2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide)

- 1002933-53-0(ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate)

- 2034316-12-4(2-Thiazolamine, N-1,3-benzodioxol-5-yl-4-(3-furanyl)-, hydrochloride (1:1))

- 270065-69-5(Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid)

- 1803644-13-4(3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine)

- 724740-25-4(N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide)

- 2309613-80-5(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide)